1,4-Dioxa-8-azaspiro(4.5)decane, 8-((6-chloro-2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-3-oxo-1H-isoindol-1-yl)acetyl)-
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Overview
Description
1,4-Dioxa-8-azaspiro(45)decane, 8-((6-chloro-2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-3-oxo-1H-isoindol-1-yl)acetyl)- is a complex organic compound that features a spirocyclic structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxa-8-azaspiro(4.5)decane, 8-((6-chloro-2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-3-oxo-1H-isoindol-1-yl)acetyl)- typically involves multi-step organic reactions. Key steps may include:
- Formation of the spirocyclic core through cyclization reactions.
- Introduction of the naphthyridine and isoindole moieties via coupling reactions.
- Functional group modifications to introduce the chloro substituents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions might include:
- Oxidizing agents such as potassium permanganate or chromium trioxide.
- Reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution reagents like halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a drug candidate due to its unique structural features and functional groups.
Medicine
In medicine, this compound could be explored for its therapeutic potential, possibly as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry
In industry, it might find applications in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example, if used as a drug, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other spirocyclic molecules or those with naphthyridine and isoindole moieties. Examples could be:
- Spiro[4.5]decane derivatives.
- Naphthyridine-based compounds.
- Isoindole-containing molecules.
Uniqueness
The uniqueness of 1,4-Dioxa-8-azaspiro(4.5)decane, 8-((6-chloro-2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-3-oxo-1H-isoindol-1-yl)acetyl)- lies in its specific combination of functional groups and structural features, which may confer unique reactivity and biological activity compared to other similar compounds.
For precise and detailed information, consulting scientific literature and databases such as PubChem, SciFinder, or Reaxys would be necessary.
Properties
CAS No. |
103255-77-2 |
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Molecular Formula |
C25H22Cl2N4O4 |
Molecular Weight |
513.4 g/mol |
IUPAC Name |
5-chloro-2-(7-chloro-1,8-naphthyridin-2-yl)-3-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-oxoethyl]-3H-isoindol-1-one |
InChI |
InChI=1S/C25H22Cl2N4O4/c26-16-3-4-17-18(13-16)19(14-22(32)30-9-7-25(8-10-30)34-11-12-35-25)31(24(17)33)21-6-2-15-1-5-20(27)28-23(15)29-21/h1-6,13,19H,7-12,14H2 |
InChI Key |
DGDMDLBOFACDNG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)CC3C4=C(C=CC(=C4)Cl)C(=O)N3C5=NC6=C(C=C5)C=CC(=N6)Cl |
Origin of Product |
United States |
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